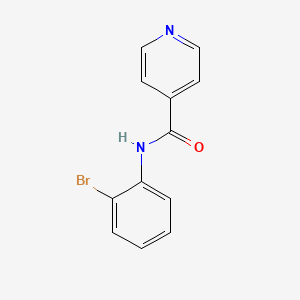

N-(2-bromophenyl)pyridine-4-carboxamide

Description

N-(2-bromophenyl)pyridine-4-carboxamide is a brominated aromatic compound featuring a pyridine-4-carboxamide scaffold linked to a 2-bromophenyl group. For instance, pyridine carboxamide derivatives are frequently employed as ligands in metal complexes (e.g., palladium in ) and as bioactive molecules in drug discovery (). The bromine substituent at the ortho position on the phenyl ring may influence steric and electronic properties, affecting reactivity and biological activity.

Properties

IUPAC Name |

N-(2-bromophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGGLDYOLRNAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358231 | |

| Record name | N-(2-bromophenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252930-61-3 | |

| Record name | N-(2-bromophenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

- Ortho vs. Para Bromine :

- N-(2-bromophenyl)pyridine-4-carboxamide (target compound) has bromine at the ortho position, which may sterically hinder interactions compared to para-substituted analogs.

- N-(4-bromophenyl)pyridine-2-carboxamide () forms a palladium complex where the para-bromophenyl group likely enhances planarity, facilitating bidentate coordination. The para position reduces steric strain, enabling efficient metal-ligand bonding .

- N-(4-bromophenyl)-2-chloropyridine-4-carboxamide () has bromine at para and chlorine at pyridine-2, increasing molecular weight (311.56 g/mol) and altering electronic properties compared to the target compound .

Carboxamide Position on Pyridine

- Pyridine-2- vs. 4-Carboxamide: Pyridine-2-carboxamide derivatives (e.g., ) often act as bidentate ligands, coordinating metals via the pyridine nitrogen and carboxamide oxygen. Pyridine-4-carboxamide (target compound) may exhibit different coordination behavior. For example, N-(adamantan-1-yl)pyridine-4-carboxamide () forms a manganese complex with monodentate coordination through the pyridine nitrogen, suggesting positional flexibility in metal binding .

Additional Substituents and Functional Groups

- Fluoro and Methyl Groups :

Coordination Chemistry

- Metal Complex Formation :

- Palladium complexes with N-(4-bromophenyl)pyridine-2-carboxamide () exhibit square-planar geometry, stabilized by bromine’s electron-withdrawing effects .

- Manganese complexes with N-(adamantan-1-yl)pyridine-4-carboxamide () adopt octahedral configurations, highlighting the ligand’s adaptability in varying coordination environments .

Data Tables

Table 1: Structural and Molecular Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.